molecular formula C23H27ClO7 B600870 3'-Epi Empagliflozin CAS No. 864070-43-9

3'-Epi Empagliflozin

カタログ番号 B600870
CAS番号: 864070-43-9
分子量: 450.91
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Empagliflozin is a potent and selective inhibitor of sodium glucose co-transporter 2 (SGLT2) used to improve glycemic control in adults with type 2 diabetes mellitus . It works by reducing the renal reabsorption of filtered glucose and lowering the renal tubular threshold for glucosuria .


Synthesis Analysis

The synthesis of Empagliflozin involves several steps. The key tactical stage involves I/Mg exchange of aryl iodide followed by addition to glucono lactone in THF. Subsequent in situ treatment of the resulting lactol with HCl in MeOH produces β-anomeric methyl glycopyranoside which is, without isolation, directly reduced with Et3SiH mediated by AlCl3 as a Lewis acid in CH2Cl2/MeCN to afford Empagliflozin in 50% overall yield .


Molecular Structure Analysis

Empagliflozin has a complex molecular structure. It is a C-glucoside phlorizin analog and has the highest selectivity for SGLT2 over SGLT1 (approximately 2700-fold) among the “flozin” drugs .


Chemical Reactions Analysis

Empagliflozin works by inhibiting the SGLT2 protein, reducing the reabsorption of glucose in the kidney, and causing increased urinary glucose elimination . This mechanism is independent of insulin, making it effective at any disease stage .


Physical And Chemical Properties Analysis

Empagliflozin has been incorporated into Zinc Oxide nanoparticles using the surface physio-sorption technique . The tailored product was characterized using various techniques, revealing mono-dispersion of nanoparticles and sphere-like form with an average particle size of 17 nm .

科学的研究の応用

Analytical Techniques for Determination

Empagliflozin (EMPA), a drug used for treating type 2 diabetes mellitus, has seen significant research in analytical methods for its determination in pharmaceutical products. Sophisticated techniques like Ultraviolet-Visible spectrophotometry, Ultra-high Performance Liquid Chromatography (UPLC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin Layer Chromatography (HPTLC) have been utilized. These methods offer high accuracy, reliability, and reproducibility, essential for quality control in pharmaceutical industries (Danao, 2021).

Pharmacological Characterization

Empagliflozin's pharmacological properties have been extensively studied. It is a selective sodium glucose cotransporter-2 (SGLT-2) inhibitor. Research has focused on comparing its potency and selectivity with other SGLT-2 inhibitors, highlighting its role in clinical development for treating type 2 diabetes mellitus (Grempler et al., 2012).

Cardiovascular and Renal Impacts

Empagliflozin has been recommended for patients with heart failure to reduce the risk of cardiovascular death and hospitalization. Studies have indicated that EMPA improves left ventricular remodeling and exerts renal protection, increasing heart rate variability (Zhang, Zhang, & Hu, 2022).

Direct Myocardial Effects

Research has shown that empagliflozin directly improves diastolic function in human heart failure. This finding suggests potential pleiotropic effects on the myocardium, which could be crucial in understanding its benefits beyond glucose-lowering in diabetic patients (Pabel et al., 2018).

Mitochondrial and Microvascular Impacts

Empagliflozin has shown promise in treating diabetic myocardial microvascular injury. It operates through inhibition of mitochondrial fission in an AMP-activated protein kinase (AMPK)-dependent manner, suggesting therapeutic potential for pathological microvascular changes in diabetes (Zhou et al., 2017).

Influence on Cellular Mechanisms

Studies have also indicated that empagliflozin impacts various cellular mechanisms like sodium/hydrogen exchanger activity in cardiomyocytes, potentially influencing myocardial sodium and calcium concentrations. This finding underscores its role in heart failure management beyond its primary use as a diabetes medication (Baartscheer et al., 2016).

Obesity-Related Kidney Dysfunction

Empagliflozin has demonstrated beneficial effects in reducing obesity-related kidney disease through mechanisms like the inhibition of NLRP3 inflammasome activity and regulation of the HO-1–adiponectin axis (Ye et al., 2022).

Vascular Function and Hemodynamics

Empagliflozin has shown effects on vascular function and central hemodynamics in patients with type 2 diabetes mellitus, highlighting its potential role in managing diabetes-related vascular complications (Striepe et al., 2017).

将来の方向性

Empagliflozin has shown promising results in reducing major adverse cardiac events and all-cause mortality, supporting its use in patients with type 2 diabetes mellitus and increased cardiovascular risk . Future studies are anticipated to add to the growing knowledge of the SGLT2 inhibitor class and discover possibilities for new disease states to benefit from Empagliflozin .

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-VUOLKEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113221
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Empagliflozin Impurity C

CAS RN

864070-43-9
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864070-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-epi Empagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-EPI EMPAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Epi Empagliflozin
Reactant of Route 2
3'-Epi Empagliflozin
Reactant of Route 3
3'-Epi Empagliflozin
Reactant of Route 4
Reactant of Route 4
3'-Epi Empagliflozin
Reactant of Route 5
Reactant of Route 5
3'-Epi Empagliflozin
Reactant of Route 6
Reactant of Route 6
3'-Epi Empagliflozin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。